

Physical and chemical properties of Kuwanon A

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An In-depth Technical Guide to Kuwanon A

Introduction

Kuwanon A is a prenylated flavonoid, a class of secondary metabolites found in various plant species. It is primarily isolated from the root bark of the mulberry tree (Morus alba L.)[1][2]. As a member of the flavone family, **Kuwanon A** possesses a characteristic C6-C3-C6 backbone structure and has been the subject of research due to its potential biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Kuwanon A**, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Kuwanon A** are summarized in the tables below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

Physical Properties of Kuwanon A



Property	Value	Source
Molecular Formula	C25H24O6	[3][4]
Molecular Weight	420.45 g/mol	[3][4]
Appearance	Not explicitly stated in the provided results.	
Melting Point	Data for Kuwanon A is not available in the provided search results. For a related compound, Kuwanon C, the melting point is 148 - 150 °C.	[5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	

Chemical Properties of Kuwanon A

Property	Value	Source
IUPAC Name	5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one	[4]
CAS Number	62949-77-3	[4]
Canonical SMILES	CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C =C3)O)C=CC(O4)(C)C)C	[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of natural products. The following sections detail the available spectral data for **Kuwanon A**.

¹³C NMR Spectral Data



The ¹³C NMR spectrum of **Kuwanon A** has been reported, and the chemical shifts are provided in the table below. The data was obtained in Acetone-d₆.

Carbon Atom	Chemical Shift (δ) ppm
Data not fully available in search results	

A full list of assigned chemical shifts for the ¹³C NMR spectrum of **Kuwanon A** was not available in the provided search results. A complete spectrum can be found on spectral databases.

¹H NMR, IR, and UV-Vis Spectral Data

Detailed experimental ¹H NMR, FT-IR, and UV-Vis spectral data for **Kuwanon A** were not available in the provided search results. However, based on its flavonoid structure, the following characteristic signals and absorptions can be expected:

- ¹H NMR: Signals corresponding to aromatic protons, a prenyl group, and hydroxyl groups would be anticipated. The aromatic region would likely show complex splitting patterns characteristic of the substituted benzene rings.
- FT-IR: Characteristic absorption bands would include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the flavone nucleus, aromatic C=C stretching, and C-O stretching.
- UV-Vis: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.
 Band I, in the range of 300-400 nm, is associated with the B-ring cinnamoyl system, while
 Band II, in the range of 240-280 nm, is attributed to the A-ring benzoyl system.

Biological Activities

Kuwanon A has demonstrated noteworthy biological activities, particularly in the areas of inflammation and adipogenesis.

Anti-inflammatory Effects



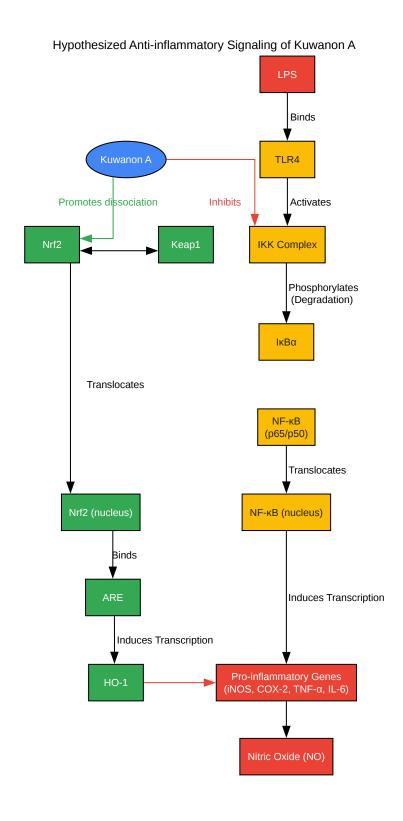




Kuwanon A has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the precise signaling pathway for **Kuwanon A** is not explicitly detailed in the provided results, related Kuwanon compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways[6][7][8]. It is plausible that **Kuwanon A** shares a similar mechanism.

The following diagram illustrates the hypothesized mechanism of action for **Kuwanon A** in inhibiting the inflammatory response in macrophages.





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Caption: Hypothesized signaling pathway of **Kuwanon A**'s anti-inflammatory action.



The following is a general protocol for assessing the inhibitory effect of **Kuwanon A** on nitric oxide production in RAW 264.7 macrophage cells.

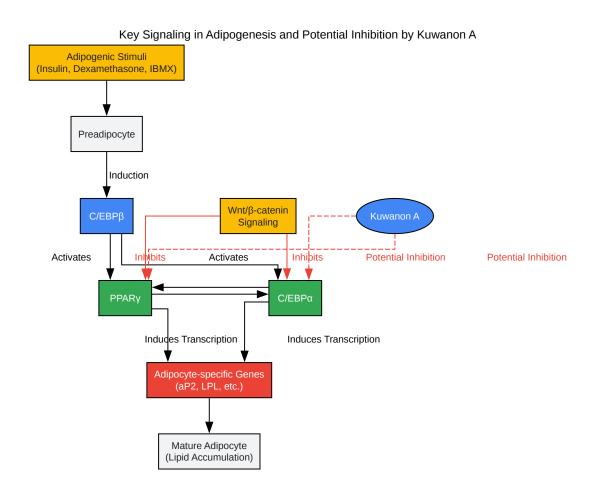
- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Kuwanon A**. Cells are pre-incubated for a specified time (e.g., 1-2 hours).
- Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to a final concentration of 1 μg/mL to induce an inflammatory response.
- Incubation: The plates are incubated for 24 hours.
- Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
- Data Analysis: The percentage of inhibition of NO production by **Kuwanon A** is calculated relative to the LPS-stimulated control. An IC₅₀ value can be determined from a doseresponse curve.

Effects on Adipogenesis

Kuwanon A has been reported to significantly inhibit the differentiation of 3T3-L1 preadipocytes. This anti-adipogenic effect suggests its potential in the study of obesity and related metabolic disorders. The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors, with PPARy and C/EBP α being the master regulators.

The diagram below illustrates the key signaling events during adipogenesis and the potential points of inhibition by **Kuwanon A**.





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Caption: Adipogenesis signaling cascade and potential inhibitory targets of Kuwanon A.

The following protocol outlines a typical experiment to evaluate the effect of **Kuwanon A** on the differentiation of 3T3-L1 preadipocytes.

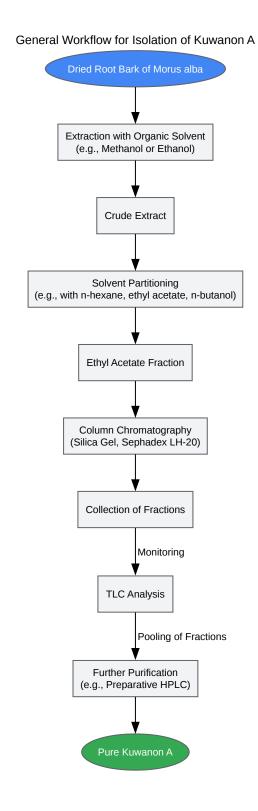


- Cell Culture and Seeding: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. For differentiation, cells are seeded in multi-well plates and grown to confluence.
- Initiation of Differentiation: Two days post-confluence (Day 0), the medium is replaced with a differentiation medium containing DMEM with 10% fetal bovine serum, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin. Kuwanon A at various concentrations is added along with the differentiation medium.
- Maturation: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10
 μg/mL insulin, with or without Kuwanon A. This medium is replenished every two days.
- Assessment of Differentiation (Day 8-10):
 - Oil Red O Staining: Mature adipocytes accumulate lipid droplets. Cells are fixed with formalin and stained with Oil Red O solution to visualize these lipid droplets. The stain can be extracted and quantified spectrophotometrically to measure the extent of lipid accumulation.
 - Gene Expression Analysis: The expression levels of key adipogenic markers such as PPARy, C/EBPα, and aP2 can be quantified using real-time quantitative PCR (RT-qPCR) to assess the effect of **Kuwanon A** at the molecular level.

Experimental Workflows Isolation and Purification of Kuwanon A

The general procedure for isolating **Kuwanon A** from the root bark of Morus alba involves solvent extraction followed by chromatographic separation.





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Caption: A typical workflow for the isolation and purification of **Kuwanon A**.



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